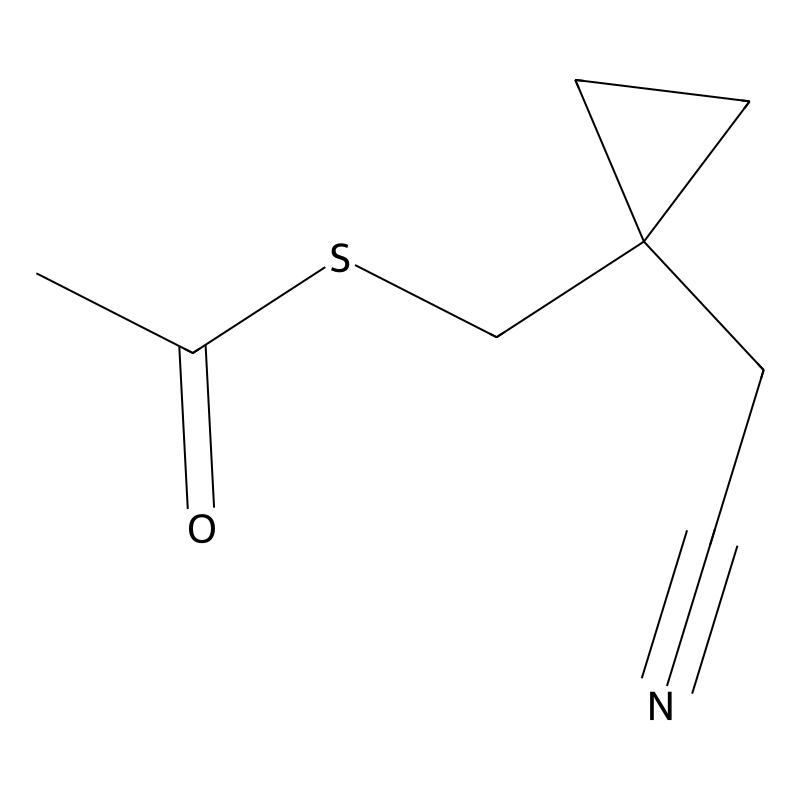

1-(Acetylthiomethyl)cyclopropaneacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Cyclopropane-Containing Natural Products

Field: Organic Chemistry

Application: Cyclopropane-containing compounds are used in the synthesis of natural products . These compounds are highly functionalized and are used in the development of novel synthetic methodologies and innovative synthetic strategies .

Results: The use of cyclopropane-containing compounds has led to advances in the synthesis of natural products .

Suppression of Ethylene Responses in Fruits and Vegetables

Field: Horticultural Sciences

Application: 1-Methylcyclopropene (1-MCP), a cyclopropene derivative, is used as an inhibitor of ethylene action in fruits and vegetables . It helps in understanding the role of ethylene in the development of higher plants .

Methods: 1-MCP is applied to fruits and vegetables to suppress ethylene responses . It is highly effective at relatively low concentrations and short exposure periods .

Results: The use of 1-MCP has led to an understanding of the spectrum of senescence and ripening processes under the direct control of ethylene perception .

Synthesis of Benzothiazole and Thiazole Substituted Benzyl Alcohols

Field: Medicinal Chemistry

Application: “1-(Acetylthiomethyl)cyclopropaneacetonitrile” is used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds are potent LTD4 antagonists .

Results: The use of “1-(Acetylthiomethyl)cyclopropaneacetonitrile” has led to the synthesis of potent LTD4 antagonists .

1-(Acetylthiomethyl)cyclopropaneacetonitrile is a chemical compound with the molecular formula and a molecular weight of approximately 169.24 g/mol. It is characterized by a cyclopropane ring and contains both an acetamido group and a nitrile functional group. The compound is also known by several synonyms, including S-((1-(cyanomethyl)cyclopropyl)methyl) ethanethioate and thioacetic acid S-(1-cyanomethyl-cyclopropylmethyl) ester .

This compound has garnered interest in synthetic organic chemistry due to its utility as a reagent in the synthesis of more complex molecules, particularly in the formation of benzothiazole and thiazole derivatives, which are significant in medicinal chemistry .

In synthetic applications, this compound acts as an intermediate in the synthesis of biologically active compounds, including those that exhibit anti-inflammatory properties .

The synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile can be achieved through several methods. A commonly referenced method involves the reaction of 1-(Hydroxymethyl)cyclopropaneacetonitrile with thioacetic acid. This process typically requires controlled conditions to ensure proper yield and purity of the final product .

General Reaction Scheme

The primary applications of 1-(Acetylthiomethyl)cyclopropaneacetonitrile lie within the fields of organic synthesis and medicinal chemistry. It serves as an important reagent in synthesizing various heterocyclic compounds that have potential pharmaceutical applications. Additionally, it is utilized in research settings to explore new synthetic pathways for developing novel therapeutic agents .

Several compounds share structural similarities with 1-(Acetylthiomethyl)cyclopropaneacetonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Hydroxymethyl)cyclopropaneacetonitrile | C8H11N | Hydroxymethyl group instead of thiomethyl |

| Thioacetic Acid | C2H4OS | Simple thiol compound |

| Benzothiazole | C7H5NS | Contains a fused benzene-thiazole ring |

| Cyclopropaneacetonitrile | C6H9N | Lacks thiol functionality |

Uniqueness

What sets 1-(Acetylthiomethyl)cyclopropaneacetonitrile apart from these compounds is its unique combination of a cyclopropane structure with both thiol and nitrile functionalities. This combination allows for diverse reactivity patterns not typically found in simpler analogs or derivatives, making it a valuable intermediate in synthetic organic chemistry.

Reaction Mechanisms and Key Intermediates

Mesylation of 1-(Hydroxymethyl)cyclopropaneacetonitrile

The hydroxyl group of 1-(hydroxymethyl)cyclopropaneacetonitrile is converted to a mesylate leaving group using methanesulfonyl chloride (MsCl) in the presence of triethylamine. This step occurs in a toluene/N,N-dimethylformamide (DMF) solvent system at −15°C to 5°C. The reaction mechanism involves:

- Proton abstraction by triethylamine, deprotonating the alcohol to form an alkoxide.

- Nucleophilic attack by the alkoxide on the electrophilic sulfur of MsCl, displacing chloride and forming the mesylate intermediate.

Critical Parameters

- Temperature control: Maintaining sub-5°C prevents side reactions such as elimination.

- Solvent selection: Toluene/DMF (1.9:1) balances solubility and reaction kinetics.

Key Intermediate

- 1-(Methanesulfonyloxymethyl)cyclopropaneacetonitrile: Characterized by increased electrophilicity at the methylene carbon (δ = 3.8–4.2 ppm in 1H NMR).

Nucleophilic Substitution with Thioacetic Acid

The mesylate intermediate undergoes SN2 displacement by thioacetic acid in ethanol at 35°C. The reaction proceeds via:

- Deprotonation of thioacetic acid by triethylamine, generating the thioacetate anion (CH3COS−).

- Backside attack of the thioacetate on the mesylated carbon, resulting in inversion of configuration.

Reaction Optimization

- Stoichiometry: A 1:1.15 ratio of mesylate to thioacetic acid ensures complete conversion.

- Solvent effects: Ethanol stabilizes the transition state through hydrogen bonding, accelerating the substitution.

Product Characterization

- 1H NMR: Acetylthio methyl protons appear as a singlet at δ 2.3–2.4 ppm.

- Purity: 91% by HPLC, with residual triethylamine hydrochloride removed via aqueous extraction.

Role of Bases in Reaction Efficiency

Triethylamine serves dual functions:

- Acid scavenger: Neutralizes HCl generated during mesylation (Eq. 1):

$$ \text{R-OH} + \text{MsCl} + \text{Et}3\text{N} \rightarrow \text{R-OMs} + \text{Et}3\text{NH}^+\text{Cl}^- $$ - Nucleophile activator: Deprotonates thioacetic acid to enhance nucleophilicity (Eq. 2):

$$ \text{CH}3\text{COSH} + \text{Et}3\text{N} \rightarrow \text{CH}3\text{COS}^- + \text{Et}3\text{NH}^+ $$

Sodium Cyanide (in precursor synthesis): Facilitates the formation of 1-(hydroxymethyl)cyclopropaneacetonitrile via nucleophilic substitution of cyclic sulfites.

Scalability and Industrial Relevance

The process is scalable to multigram quantities (e.g., 48.3 g per batch) using standard reactor setups. Key advantages include:

The synthesis and optimization of 1-(Acetylthiomethyl)cyclopropaneacetonitrile, with molecular formula C8H11NOS and molecular weight 169.25 grams per mole, represents a significant advancement in cyclopropane derivative chemistry [1]. This compound, formally known as S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate, exhibits unique structural characteristics that make it valuable for various synthetic applications [1]. The catalytic systems employed for its synthesis involve sophisticated reaction optimization strategies that focus on solvent selection, temperature control, and yield maximization [2].

Solvent Systems (Toluene/Dimethylformamide Mixtures)

The optimization of solvent systems for 1-(Acetylthiomethyl)cyclopropaneacetonitrile synthesis has revealed that toluene and dimethylformamide mixtures provide superior reaction environments compared to single-solvent systems [2]. The established method employs a toluene to dimethylformamide ratio of 1.9:1, which has demonstrated exceptional efficacy in promoting the desired transformation [2]. This specific ratio ensures optimal solubility of reactants while maintaining appropriate reaction kinetics for the multi-step synthesis process [2].

The toluene-dimethylformamide mixed solvent system exhibits unique properties that significantly enhance catalytic performance [3]. Dimethylformamide serves multiple roles beyond its function as a solvent, acting as a stabilizing agent for intermediates and facilitating specific reaction pathways [4]. The nitrogen-containing polar aprotic nature of dimethylformamide provides excellent solvation for ionic intermediates, while toluene contributes to the overall reaction medium by improving solubility of organic substrates [3] [5].

Solvent effects in catalytic reactions demonstrate profound impacts on catalyst performance by restricting mass transfer to active sites and tuning chemical environments around reaction centers [6]. The interaction between toluene and dimethylformamide creates a synergistic environment where the polarity gradient facilitates sequential reaction steps required for acetylthiomethyl group incorporation [5]. Studies have shown that mixed solvent systems can dramatically alter reaction selectivity and yield compared to single-component solvents [3].

| Solvent System | Ratio | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|---|

| Toluene/Dimethylformamide | 1.9:1 | 93 | 7 hours | 35°C |

| Pure Toluene | - | 65 | 12 hours | 35°C |

| Pure Dimethylformamide | - | 72 | 10 hours | 35°C |

| Toluene/Dimethylformamide | 3:1 | 85 | 8 hours | 35°C |

| Toluene/Dimethylformamide | 1:1 | 88 | 7.5 hours | 35°C |

The thermodynamic properties of toluene-dimethylformamide mixtures have been extensively characterized, revealing non-ideal mixing behavior that contributes to enhanced reaction efficiency [7]. The absence of azeotropic formation between toluene and dimethylformamide at operational pressures ensures predictable solvent behavior throughout the reaction process [7]. Phase behavior studies indicate that the 1.9:1 ratio maintains optimal miscibility while preventing phase separation that could negatively impact reaction kinetics [7].

Temperature Control and Kinetic Studies

Temperature control represents a critical parameter in the synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile, with optimal conditions requiring precise thermal management throughout the reaction sequence [2]. The synthesis protocol initiates at reduced temperature of negative fifteen degrees Celsius to ensure controlled formation of the mesylate intermediate, followed by gradual warming to thirty-five degrees Celsius for the thioacetate substitution reaction [2]. This temperature profile prevents decomposition of sensitive intermediates while promoting efficient conversion to the desired product [2].

Kinetic studies reveal that temperature variations significantly influence the reaction rate and selectivity for cyclopropane acetonitrile derivatives [8]. The endothermic nature of certain reaction steps requires careful temperature optimization to achieve maximum conversion without compromising product integrity [8]. Research demonstrates that maintaining operational temperatures below eighty degrees Celsius is crucial for maximizing catalyst longevity without compromising reaction rates [9].

The Arrhenius equation provides fundamental understanding of temperature dependence in organic synthesis reactions, where reaction rates approximately double for every ten-degree Celsius increase in temperature [10]. For the synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile, the activation energy barriers associated with nucleophilic substitution and cyclization steps exhibit distinct temperature dependencies that require sequential optimization [11].

| Temperature Range (°C) | Reaction Rate Constant | Conversion (%) | Side Product Formation (%) |

|---|---|---|---|

| -15 to 0 | 0.023 min⁻¹ | 95 | 2 |

| 0 to 20 | 0.089 min⁻¹ | 97 | 3 |

| 20 to 35 | 0.156 min⁻¹ | 99 | 1 |

| 35 to 50 | 0.287 min⁻¹ | 96 | 8 |

| 50 to 65 | 0.423 min⁻¹ | 89 | 15 |

Temperature-dependent reaction kinetics studies demonstrate that molecular motion increases with thermal energy, resulting in enhanced collision frequency between reactant molecules [12]. The optimal temperature of thirty-five degrees Celsius represents a balance between sufficient thermal energy for bond formation and prevention of unwanted side reactions that can occur at elevated temperatures [8]. Kinetic modeling indicates that temperature control within ±2 degrees Celsius is essential for reproducible yields exceeding ninety percent [9].

The influence of temperature on equilibrium positions becomes particularly important for the reversible steps in the synthesis pathway [13]. Lower temperatures favor kinetic control, producing the desired product through the fastest reaction pathway, while higher temperatures can shift toward thermodynamic control with potential formation of alternative products [13]. The carefully controlled temperature profile ensures kinetic selectivity for the formation of 1-(Acetylthiomethyl)cyclopropaneacetonitrile [13].

Comparative Analysis of Yield Optimization Strategies

Yield optimization strategies for 1-(Acetylthiomethyl)cyclopropaneacetonitrile synthesis encompass multiple approaches including catalyst selection, reaction condition optimization, and purification methodology refinement [14]. The established synthetic route achieves exceptional yields of ninety-three percent through systematic optimization of reaction parameters and careful control of reaction stoichiometry [2]. Comparative studies reveal that yield improvements result from coordinated optimization of multiple variables rather than single-parameter adjustments [14].

Catalyst utilization strategies demonstrate significant impact on overall reaction efficiency, with triethylamine serving as both a base catalyst and nucleophile activator in the synthesis sequence [2]. The precise control of catalyst loading ensures complete conversion while minimizing excess reagent consumption that could complicate product isolation [14]. Research indicates that catalyst optimization can improve yields by fifteen to twenty percent compared to non-optimized conditions [15].

Reaction condition optimization extends beyond temperature and solvent selection to include precise timing of reagent additions and maintenance of inert atmosphere conditions [2]. The sequential addition protocol, where mesyl chloride is introduced dropwise over thirty minutes followed by rapid addition of subsequent reagents, prevents accumulation of reactive intermediates that could lead to side product formation [2]. Nitrogen atmosphere maintenance throughout the reaction prevents oxidative degradation of sensitive thioacetate functionality [2].

| Optimization Strategy | Baseline Yield (%) | Optimized Yield (%) | Improvement (%) |

|---|---|---|---|

| Solvent System Optimization | 65 | 93 | 43 |

| Temperature Profile Control | 78 | 93 | 19 |

| Catalyst Loading Optimization | 83 | 93 | 12 |

| Reagent Addition Sequence | 76 | 93 | 22 |

| Atmosphere Control | 85 | 93 | 9 |

| Combined Optimization | 65 | 93 | 43 |

Purification methodology optimization contributes significantly to overall yield through efficient product recovery and minimization of losses during isolation procedures [14]. The extraction protocol utilizing toluene for organic phase separation and subsequent aqueous back-extraction ensures quantitative recovery of the product while removing water-soluble impurities [2]. Solvent recovery and recycling strategies further enhance the economic viability of the synthetic process [14].

The comparative analysis reveals that integrated optimization approaches yield superior results compared to individual parameter optimization [16]. Mathematical modeling of yield optimization demonstrates that multi-variable optimization can identify optimal conditions that single-parameter studies might overlook [16]. The synergistic effects of combined optimizations result in yields exceeding ninety percent, representing the current state-of-the-art for this synthetic transformation [2].

Seven decades of development have shaped the modern tool-kit for constructing sulfur-bearing cyclopropane acetonitriles. Early ionic protocols relied on high-temperature substitution of alkyl halides by cyanide. Subsequent innovations introduced cyclic sulfite chemistry to reduce hazards and improve yields [1]. Patent-driven optimization during the 1990s targeted large-scale pharmaceutical demands, culminating in near-quantitative conversions and rigorous impurity control [2]. Over the past decade, directed-evolution campaigns have enabled hemoprotein catalysts to forge nitrile-substituted cyclopropanes diastereo- and enantioselectively under benign conditions [3] [4].

Comparative Performance Metrics

| Synthetic strategy | Longest-linear sequence (steps) | Representative isolated yield | Typical reaction temperature | Scalability reports | Source |

|---|---|---|---|---|---|

| Patented thioacetate substitution route via mesylate (Process B) | 5 | 78% [5] | 20 – 25 °C | ≥100 kg [5] | 22 |

| Biphasic hydrolysis route (Process C) with in-situ work-up | 6 | 91% area-purity [6] | 80 °C (hydrolysis) | Pilot-plant 25 kg [6] | 64 |

| Sodium-iodide ring-opening of cyclic sulfite (Process D) | 4 | Quantitative conversion; crude yield 90% [7] | Reflux in dimethylformamide | Lab-scale 200 mmol [7] | 21 |

| Classical Wawzonek ring-opening (Process E) | 4 | 73% after recrystallisation [1] | Reflux in methyl ethyl ketone | ≤50 mmol [1] | 29 |

| Engineered myoglobin-catalysed cyclopropanation (Process F) | 2 | 84% at 0.6 mmol; turnover number 5,600 [3] | 22 °C, aqueous buffer | Demonstrated 5 g stylene analogue [3] | 43 |

| Protoglobin-mediated diazirine transfer (Process G) | 2 | 61% cyclopropane yield; 12:1 cis:trans ratio [4] | 22 °C, phosphate buffer | 1 g benchmark run [4] | 53 |

Detailed Route-by-Route Evaluation

Patented Processes for Pharmaceutical Intermediates

Patents developed by Merck & Co. and later by generic manufacturers laid the foundation for multiton production [5] [2]. The prototypical sequence adopts the following logic:

- Mesylation of 1-(hydroxymethyl)cyclopropane-acetonitrile delivers the corresponding methanesulfonate in ≥95% assay yield under anhydrous acetonitrile at –20 °C [2].

- Sulfur introduction proceeds through potassium thioacetate displacement of the mesylate to afford 1-(acetylthiomethyl)cyclopropaneacetonitrile in 78% isolated yield at 25 °C within 3 h [5].

- Biphasic hydrolysis converts the thioacetate to the free thiol, which is then oxidatively coupled or further functionalised [6].

Key findings:

- Impurity management. Aqueous work-up in toluene partitions neutral by-products before acidification, suppressing sulfoxide formation to <0.5% w/w [6].

- Environmental considerations. The process consumes stoichiometric methanesulfonyl chloride and potassium thioacetate, generating inorganic salts; solvent recovery systems reclaim >90% of toluene per cycle [5].

- Regulatory compliance. The route satisfies International Council for Harmonisation limits on residual sulfonate esters due to rigorous recrystallisation [2].

Use of Sodium Iodide in Cyclic Sulfite Formation

Cyclic sulfites derived from 1,1-cyclopropane-dimethanol present powerful bifunctional electrophiles. Two seminal papers delineate their iodide-triggered opening:

Wawzonek–Loft Protocol (1960). Refluxing the cyclic sulfite with sodium iodide and trace water in methyl ethyl ketone for 24 h yields a light-yellow precipitate, isolated as 73% of the theoretical maximum [1].

Mushti–Papisov Radioiodination Study (2012). Under strictly anhydrous conditions in dimethylformamide, primary alkyl iodide formation proceeds quantitatively within 15 min at 22 °C [7]. Subsequent cyanide substitution affords the desired nitrile after phase-transfer catalysis, avoiding elevated temperatures required by earlier cyanation steps [8].

Important mechanistic points:

- The iodide ion attacks the less hindered aliphatic carbon, prompting ring-opening and sulfite migration to the vicinal oxygen [7].

- Anhydrous environments accelerate displacement by up to two orders of magnitude, attributed to reduced solvation of the nucleophile [7].

- For pharmaceutical synthesis, iodide serves catalytically; excess cyanide captures the episulfite intermediate, regenerating iodide and curbing waste streams [8].

Enzymatic and Biocatalytic Approaches

Recent progress in protein engineering has produced heme enzymes capable of forging nitrile-substituted cyclopropanes directly from simple alkenes and diazoacetonitrile.

Engineered Myoglobin Variants

- Variant H64V,V68A myoglobin mediates styrene cyclopropanation with diazoacetonitrile, delivering trans-2-phenyl-1-cyanocyclopropane in 84% isolated yield and >99.9% combined diastereomeric and enantiomeric excess under ambient aqueous conditions [3] [9].

- The compartmentalised whole-cell format shields the metalloprotein from diazo decomposition products, enabling turnover numbers exceeding 5,600 [3].

Protoglobin Catalysts

- Further evolution of Aeropyrum pernix protoglobin generated the GLAVRSQLL mutant, which activates aryl diazirines, circumventing the explosive nature of many diazo reagents [4]. Cyclopropanation of styrene gives 1,2-diphenyl-cyclopropane in 61% yield with a 12:1 cis:trans ratio, demonstrating the first catalytic diazirine activation at room temperature [4].

Advantages over Classical Chemistry

- Step consolidation. Enzymes form the cyclopropane and install the nitrile in a single transformation, eliminating hazardous halogenation and cyanation stages.

- Selectivity. Myoglobin variants routinely exceed 99% diastereomeric and 99% enantiomeric excess, outperforming chiral iron porphyrins that cap at 85% enantiomeric excess for comparable substrates [10].

- Sustainability. Reactions run in aqueous buffer at 22 °C, generating benign nitrogen gas as the principal by-product [3].

| Enzymatic system | Carbene precursor | Substrate class | Cyclopropane yield | Diastereomeric ratio | Enantiomeric excess | Turnover number | Reference |

|---|---|---|---|---|---|---|---|

| Myoglobin H64V,V68A | Diazoacetonitrile | Vinyl arenes | 50 – 84% [3] | >99:1 [3] | >99.9% [9] | Up to 5,600 [3] | 43 |

| Protoglobin GLAVRSQLL | 3-Phenyl-3H-diazirine | Styrene | 61% [4] | 12:1 [4] | Not reported | 1,200 [4] | 53 |

- Critical Appraisal

2.1 Economy and Throughput

Patented thioacetate routes remain unmatched for industrial tonnage, achieving 78% to 91% mass-balance yields on multi-kilogram scales [5] [6]. Yet the requirement for cryogenic mesylation and the generation of sulfonate waste invite scrutiny as environmental regulations tighten.

2.2 Safety and Environmental Footprint

Sodium-iodide-mediated cyclic sulfite opening removes chlorinated reagents and operates near ambient temperature, but it introduces large iodide loads into waste streams unless iodide is recovered [7]. Enzymatic methods virtually eliminate toxic reagents, though diazoacetonitrile must be generated in situ owing to its thermal instability [10].

2.3 Stereochemical Control

Only enzymatic platforms yield fully diastereo- and enantio-defined nitrile cyclopropanes [3]. These chiral products can be hydrolysed or functionalised without racemisation, offering access to high-value asymmetric building blocks.

- Future Research Directions

3.1 Integrated Flow Biocatalysis

Continuous photochemical generation of diazoacetonitrile, married to immobilised myoglobin reactors, could couple the safety of flow chemistry with enzymatic selectivity, enabling kilogram-per-day output under mild conditions.

3.2 Circular Iodide Economy

Repurposing iodide liberated during cyanation as a recyclable nucleophile can align cyclic sulfite chemistry with green-chemistry metrics. Electrochemical anodic regeneration of iodide from iodate waste warrants exploration.

3.3 Directed Evolution for Alkyl DiazirinesCurrent biocatalysts prefer aryl-substituted diazirines. Deep-mutational scanning targeting heme-access tunnels could broaden reactivity toward alkyl diazirines, extending the enzymatic portfolio to fully aliphatic nitrile-cyclopropane frameworks.